

In-depth Technical Guide on ATPase-IN-2: Current Understanding and Research Landscape

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Compound of Interest

Compound Name: ATPase-IN-2

Cat. No.: B5346190

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Executive Summary

This document provides a comprehensive overview of the currently available information regarding the ATPase inhibitor, **ATPase-IN-2**. While a detailed theoretical binding mode remains to be elucidated in publicly accessible literature, this guide synthesizes the known quantitative data, chemical properties, and the general context of ATPase inhibition. The aim is to equip researchers with the foundational knowledge required for further investigation of this compound.

Introduction to ATPase-IN-2

ATPase-IN-2 is a small molecule identified as an inhibitor of ATPase activity. It is commercially available and primarily used in a research context. The compound has also been shown to inhibit the glycohydrolase activity of Clostridium difficile toxin B (TcdB), suggesting potential avenues for further therapeutic exploration. However, the specific ATPase enzyme(s) targeted by **ATPase-IN-2** and the precise mechanism of inhibition have not been detailed in peer-reviewed publications to date.

Quantitative Data

The available quantitative data for **ATPase-IN-2** is limited to its inhibitory concentrations. This information is summarized in the table below for clear comparison.

| Parameter | Value | Target/Assay | Source |
|-------------------|---------------|---|---|
| IC50 | 0.9 μ M | ATPase | [1] [2] [3] [4] [5] |
| AC50 | 30.91 μ M | C. difficile toxin B (TcdB) glycohydrolase activity | |
| CAS Number | 85573-18-8 | N/A | |
| Molecular Formula | C22H20N2O4 | N/A | |
| Molecular Weight | 376.41 g/mol | N/A | |

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 and AC50 values of **ATPase-IN-2** are not available in the public domain. It is presumed that these values were obtained using standard biochemical assays.

- **General ATPase Inhibition Assay (Hypothetical):** A typical assay to determine the IC50 would involve incubating the target ATPase enzyme with its substrate, ATP, in the presence of varying concentrations of **ATPase-IN-2**. The rate of ATP hydrolysis, often measured by quantifying the production of ADP or inorganic phosphate, would be monitored. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
- **TcdB Glycohydrolase Activity Assay (Hypothetical):** The AC50 for TcdB glycohydrolase activity would likely be determined by an assay that measures the cleavage of a specific substrate by the toxin's enzyme domain in the presence of different concentrations of **ATPase-IN-2**.

Theoretical Binding Mode: A Knowledge Gap

A thorough search of scientific literature and chemical databases did not yield any specific information on the theoretical binding mode of **ATPase-IN-2** to its target ATPase or to C. difficile

toxin B. Key missing information includes:

- The specific type of ATPase inhibited (e.g., P-type, V-type, F-type, or AAA+ ATPase).
- The location of the binding site (e.g., orthosteric, allosteric).
- The key amino acid residues involved in the interaction.
- The nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

Without this fundamental data, it is not possible to construct a detailed model of the binding interaction or to visualize the associated signaling pathways or experimental workflows as requested.

General Principles of ATPase Inhibition

ATPases are a diverse group of enzymes that play crucial roles in cellular energy conversion and ion transport. Their inhibition can occur through several mechanisms:

- **Competitive Inhibition:** The inhibitor binds to the active site, directly competing with ATP.
- **Non-competitive Inhibition:** The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.
- **Uncompetitive Inhibition:** The inhibitor binds only to the enzyme-substrate complex.

Given the lack of specific data for **ATPase-IN-2**, it is not possible to determine which of these, or other, mechanisms it employs.

Logical Framework for Future Research

To elucidate the theoretical binding mode of **ATPase-IN-2**, a structured research approach would be necessary. The following diagram outlines a potential workflow for such an investigation.



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Caption: Proposed workflow for elucidating the binding mode of **ATPase-IN-2**.

Conclusion and Future Directions

ATPase-IN-2 is an ATPase inhibitor with demonstrated activity, yet its detailed mechanism of action and theoretical binding mode remain to be characterized in the public domain. The quantitative data available confirms its inhibitory potential. Future research efforts should focus on identifying the specific ATPase target(s) of this molecule. Subsequent structural and computational studies will be crucial to unravel its binding mode, which could pave the way for the rational design of more potent and selective inhibitors for therapeutic applications. The inhibition of *C. difficile* toxin B also warrants further investigation to understand the structural basis of this activity and its potential for development as a novel anti-infective agent.

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